methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the reaction of 1-methyl-6-oxo-6H-benzo[c]chromen-3-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can be compared with other benzo[c]chromene derivatives, such as:
- 1-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-methyl-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
- 4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
- 2-((4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide
These compounds share a similar core structure but differ in their functional groups, which can significantly influence their chemical properties and biological activities. The unique ester group in this compound distinguishes it from other derivatives, potentially offering different reactivity and applications.
Biological Activity
Methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, a derivative of benzo[c]chromene, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol
IUPAC Name: this compound
CAS Number: 304896-83-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound exhibits:
- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines, it may mitigate inflammation.
- Antimicrobial Properties: Demonstrated activity against various bacterial strains.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant capabilities. The DPPH assay has shown IC50 values ranging from 31.52 to 198.41 µM for related flavonoid derivatives, suggesting a promising potential for this compound in combating oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have highlighted the compound's ability to modulate inflammatory responses. For instance, it can inhibit the expression of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. This action could be beneficial in treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
Methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy]acetate has shown efficacy against various pathogens. In vitro studies indicate that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
- Antioxidant Evaluation : A study involving the evaluation of several benzo[c]chromene derivatives demonstrated that methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy]acetate exhibited a notable reduction in oxidative stress markers in human cell lines, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
- Anti-inflammatory Research : In animal models of inflammation, administration of the compound led to a significant decrease in edema and inflammatory markers, supporting its use as an anti-inflammatory agent.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus and Escherichia coli were tested against the compound, revealing MIC values indicating effective inhibition of bacterial growth at non-cytotoxic concentrations .
Summary Table of Biological Activities
Properties
Molecular Formula |
C17H14O5 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
methyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C17H14O5/c1-10-7-11(21-9-15(18)20-2)8-14-16(10)12-5-3-4-6-13(12)17(19)22-14/h3-8H,9H2,1-2H3 |
InChI Key |
HPEQGTDGWZXAMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.